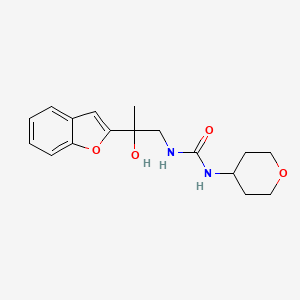

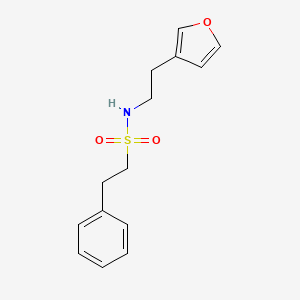

Ethyl 4-(benzylamino)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(benzylamino)-3-nitrobenzoate, commonly referred to as EBNB, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in most organic solvents and has a melting point of 140-144 °C. EBNB has been used in a variety of scientific research applications due to its chemical and physical properties.

Applications De Recherche Scientifique

Antimicrobial Activity

“Ethyl 4-(benzylamino)-3-nitrobenzoate” and its derivatives have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi . The ability to inhibit bacterial growth makes these compounds promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal Properties

In addition to their antibacterial activity, these compounds have demonstrated significant antifungal properties. They have been effective in inhibiting the growth of fungal cultures such as Candida albicans and Aspergillus flavus, which are known to cause infections in humans . This suggests potential applications in treating fungal infections and in the development of antifungal medications.

Antiviral Potential

Carbazole-containing compounds, which include “Ethyl 4-(benzylamino)-3-nitrobenzoate” derivatives, have shown promise as antiviral agents. Their ability to inhibit viral replication could be harnessed in the creation of new antiviral therapies, an area of significant interest given the global impact of viral pandemics .

Electro-Optical Applications

Research has indicated that related compounds, such as ethyl 4-amino benzoate, possess properties that make them suitable for electro-optical applications. This suggests that “Ethyl 4-(benzylamino)-3-nitrobenzoate” could also be explored for use in non-linear optical devices, which are crucial in telecommunications and information processing .

Cardiotonic Activity

Some derivatives of “Ethyl 4-(benzylamino)-3-nitrobenzoate” have been found to exhibit potent cardiotonic activity. This includes effects such as myofibrillar Ca2+ sensitizing, which is beneficial in treating heart conditions. These compounds could be further researched for their potential use in cardiac therapies .

Pharmaceutical Drug Development

The diverse biological activities of “Ethyl 4-(benzylamino)-3-nitrobenzoate” derivatives make them valuable scaffolds in pharmaceutical drug development. Their structural features can be modified to enhance their therapeutic properties, potentially leading to the creation of new drugs for a variety of health conditions .

Propriétés

IUPAC Name |

ethyl 4-(benzylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSCURTPBKAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzylamino)-3-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)

![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)

![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)